(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
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Overview
Description
®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a nitro group, and an imidazo-oxazine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazo-Oxazine Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the imidazo-oxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Benzyloxy Group Addition: The benzyloxy group is typically introduced through an etherification reaction, where a benzyl alcohol reacts with the hydroxyl group on the oxazine ring in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazo-oxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxy-2-nitro-5H-imidazo(2,1-b)(1,3)oxazine: Lacks the ®-configuration, which may affect its biological activity.
6-Benzyloxy-2-amino-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine:
6-Methoxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Has a methoxy group instead of a benzyloxy group, which may influence its chemical properties and interactions.
Uniqueness
®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific stereochemistry and the presence of both a benzyloxy and a nitro group. This combination of features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has the molecular formula C20H19N3O5 and a monoisotopic mass of approximately 381.13 g/mol. Its structure features a nitro group at the 2-position and a benzyloxy substituent at the 6-position of the imidazooxazine framework, which are critical for its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been specifically studied for its effects against Mycobacterium tuberculosis , the causative agent of tuberculosis. The mechanisms of action may involve interference with bacterial DNA synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Pathogens
Pathogen | Activity | Reference |
---|---|---|
Mycobacterium tuberculosis | Significant | |
Leishmania spp. | Moderate | |
Other bacterial strains | Under investigation |
Case Studies
A notable study assessed the efficacy of this compound in mouse models infected with Leishmania donovani . The compound demonstrated promising results in reducing parasite load significantly when administered at a dosage of 25 mg/kg twice daily .
Another exploration involved its derivatives in treating tuberculosis , where compounds structurally related to this compound were evaluated for their potency against resistant strains .
The presence of the nitro group is pivotal as it enhances the electrophilic nature of the compound, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to various biological interactions that disrupt cellular processes in pathogens. Studies also suggest that the benzyloxy moiety may undergo hydrolysis under specific conditions, potentially leading to active phenolic derivatives that could enhance antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity. The synthetic routes often allow for modifications that can enhance biological activity.
Table 2: Synthetic Routes Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Nitration | Nitro group introduction |
2 | Etherification | Benzyloxy group attachment |
3 | Cyclization | Formation of imidazooxazine |
Properties
CAS No. |
187235-59-2 |
---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(6R)-2-nitro-6-phenylmethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H13N3O4/c17-16(18)12-7-15-6-11(9-20-13(15)14-12)19-8-10-4-2-1-3-5-10/h1-5,7,11H,6,8-9H2/t11-/m1/s1 |
InChI Key |
OELNBPAXKWBFGO-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
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